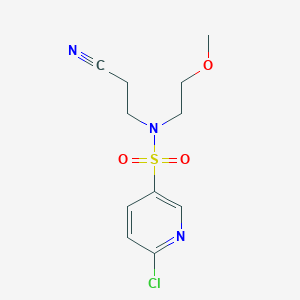
3-氯吡啶-4-硫醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloropyridine-4-thiol is an organosulfur compound with the molecular formula C5H4ClNS. It is a derivative of pyridine, where a chlorine atom is substituted at the third position and a thiol group at the fourth position. This compound is known for its utility in organic synthesis and its role as an intermediate in various chemical reactions.
科学研究应用
3-Chloropyridine-4-thiol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs with antimicrobial and anticancer properties.
作用机制
Target of Action
Chloropyridines, in general, are known to be used as building blocks in organic synthesis , suggesting that they may interact with a variety of molecular targets depending on the specific reactions they are involved in.
Mode of Action
Chloropyridines are substrates for many coupling processes, including the heck reaction, suzuki reaction, and ullmann reaction . These reactions involve the formation of carbon-carbon bonds, which could lead to significant changes in the target molecules.
Biochemical Pathways
Given its potential use in various coupling reactions , it can be inferred that it may influence a wide range of biochemical pathways depending on the specific context of its use.
Result of Action
Given its potential use in various coupling reactions , it can be inferred that its effects would largely depend on the specific reactions it is involved in and the resulting compounds formed.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropyridine-4-thiol typically involves the chlorination of pyridine derivatives followed by thiolation. One common method is the reaction of 3-chloropyridine with thiourea under acidic conditions, which yields 3-Chloropyridine-4-thiol. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from 50°C to 100°C .
Industrial Production Methods: Industrial production of 3-Chloropyridine-4-thiol may involve large-scale chlorination processes followed by thiolation using thiourea or other sulfur-containing reagents. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions: 3-Chloropyridine-4-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert it to the corresponding thiol or sulfide.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles like amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as sodium methoxide or ammonia are employed under basic conditions.
Major Products:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiols or sulfides.
Substitution: Various substituted pyridine derivatives.
相似化合物的比较
2-Chloropyridine: A chlorine derivative of pyridine with similar reactivity but different positional isomerism.
4-Chloropyridine: Another isomer with chlorine at the fourth position.
3-Bromopyridine: A bromine derivative with similar chemical properties.
Uniqueness: 3-Chloropyridine-4-thiol is unique due to the presence of both chlorine and thiol groups, which confer distinct reactivity patterns. The combination of these functional groups allows for versatile chemical transformations and applications in various fields .
属性
IUPAC Name |
3-chloro-1H-pyridine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNS/c6-4-3-7-2-1-5(4)8/h1-3H,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLJMFIAVKCWFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=S)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247828-52-9 |
Source


|
| Record name | 3-chloropyridine-4-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2422127.png)
![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/new.no-structure.jpg)




![4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-3-fluoropyridine](/img/structure/B2422135.png)
![N-(2-fluorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2422136.png)
![3-bromo-11H-benzo[b]fluoren-11-one](/img/structure/B2422137.png)
![tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-yl]carbamate hemioxalate](/img/structure/B2422138.png)


![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2422147.png)
![methyl[1-(1,3-thiazol-5-yl)propan-2-yl]amine](/img/structure/B2422149.png)
